(R)-Isomucronulatol

Vue d'ensemble

Description

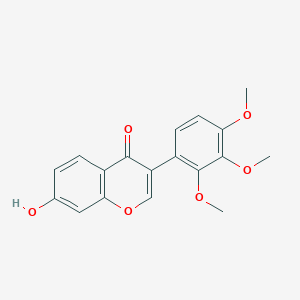

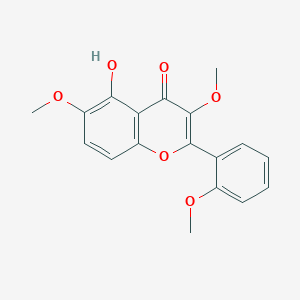

L'isomucronulatol est un composé flavonoïde isolé des racines d'Astragalus membranaceus, une plante largement utilisée en médecine traditionnelle chinoise. Ce composé a suscité l'attention en raison de ses propriétés anti-inflammatoires et antioxydantes potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'isomucronulatol peut être synthétisé par diverses méthodes, notamment l'extraction de sources naturelles et la synthèse chimique. Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol pour isoler le composé de la matière végétale. Le composé isolé est ensuite purifié à l'aide de techniques telles que la chromatographie sur colonne .

Méthodes de production industrielle : Dans un environnement industriel, la production d'isomucronulatol implique des processus d'extraction et de purification à grande échelle. La matière végétale est soumise à une extraction par solvant, suivie d'une purification par chromatographie liquide haute performance (CLHP). Cette méthode garantit la production d'isomucronulatol de haute pureté adapté à diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : L'isomucronulatol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide de réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la Recherche Scientifique

L'isomucronulatol a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des flavonoïdes et de leurs dérivés.

Biologie : Enquête sur ses effets anti-inflammatoires et antioxydants potentiels.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans des affections telles que l'arthrose et le cancer du poumon non à petites cellules

Industrie : Utilisé dans le développement de produits de santé naturels et de cosmétiques en raison de ses propriétés bioactives.

5. Mécanisme d'Action

L'isomucronulatol exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré qu'il inhibait la production de cytokines et d'enzymes pro-inflammatoires, telles que l'interleukine-1 bêta et la cyclooxygénase-2. Cette inhibition est médiée par la modulation de voies de signalisation comme la voie du facteur nucléaire kappa B . De plus, il a été constaté que l'isomucronulatol induit la ferroptose dans les cellules cancéreuses, une forme de mort cellulaire programmée associée au fer et aux espèces réactives de l'oxygène .

Applications De Recherche Scientifique

Isomucronulatol has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.

Biology: Investigated for its potential anti-inflammatory and antioxidant effects.

Medicine: Studied for its potential therapeutic effects in conditions like osteoarthritis and non-small cell lung cancer

Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties.

Mécanisme D'action

Isomucronulatol exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as interleukin-1 beta and cyclooxygenase-2. This inhibition is mediated through the modulation of signaling pathways like the nuclear factor kappa B pathway . Additionally, isomucronulatol has been found to induce ferroptosis in cancer cells, a form of programmed cell death associated with iron and reactive oxygen species .

Comparaison Avec Des Composés Similaires

L'isomucronulatol est similaire à d'autres flavonoïdes tels que la quercétine, le kaempférol et l'isorhamnétine. il est unique dans sa structure moléculaire spécifique et sa bioactivité. Par exemple :

Quercétine : Connu pour ses fortes propriétés antioxydantes.

Kaempférol : Reconnu pour ses effets anticancéreux.

Isorhamnétine : Reconnu pour ses propriétés anti-inflammatoires et cardioprotectrices.

Ces composés partagent des bioactivités similaires mais diffèrent dans leurs cibles et voies moléculaires spécifiques, faisant de l'isomucronulatol un composé unique et précieux pour la recherche et l'application .

Propriétés

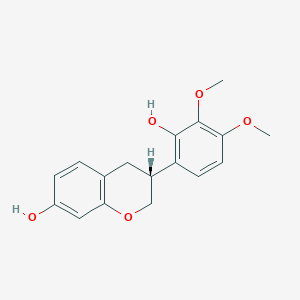

IUPAC Name |

3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRBAPDEZYMKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345153 | |

| Record name | Isomucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52250-35-8, 64474-51-7 | |

| Record name | Isomucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 - 153 °C | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.